molecular formula C26H28FNO5S B257847 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide

Katalognummer B257847
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: ZZDUWCCQKSYWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Wirkmechanismus

TAK-659 is a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the disruption of B-cell receptor signaling and the induction of apoptosis in cancer cells. TAK-659 has also been found to inhibit other signaling pathways, such as the PI3K/AKT/mTOR pathway, which further enhances its anticancer activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anticancer activity in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 has been well-tolerated in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potent anticancer activity, favorable pharmacokinetic profile, and ability to enhance the efficacy of other anticancer drugs. However, TAK-659 also has some limitations for lab experiments, such as its complex synthesis method, which requires expertise in organic chemistry, and its potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development of TAK-659, including the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict its response, and the optimization of its pharmacokinetic properties. TAK-659 may also be combined with other anticancer drugs to enhance its efficacy and overcome drug resistance. Further studies are needed to fully understand the mechanism of action and the potential clinical applications of TAK-659.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The synthesis starts with the preparation of 4-isobutoxybenzamide, which is then reacted with 5-(4-fluorophenyl)-2-furylmethyl chloride to obtain the intermediate compound. The intermediate compound is then reacted with 1,1-dioxide tetrahydro-3-thienylamine to form the final product, TAK-659. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies, lymphoma, and leukemia. TAK-659 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Eigenschaften

Produktname

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide

Molekularformel

C26H28FNO5S

Molekulargewicht

485.6 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C26H28FNO5S/c1-18(2)16-32-23-9-5-20(6-10-23)26(29)28(22-13-14-34(30,31)17-22)15-24-11-12-25(33-24)19-3-7-21(27)8-4-19/h3-12,18,22H,13-17H2,1-2H3

InChI-Schlüssel

ZZDUWCCQKSYWKI-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.